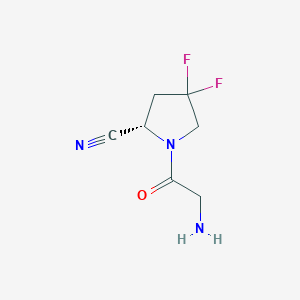

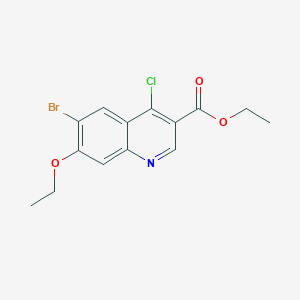

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

Descripción general

Descripción

The compound is a derivative of an amino acid, which are organic molecules that consist of a basic amino group (―NH 2 ), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid .

Synthesis Analysis

While specific synthesis methods for this compound were not found, symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked . They are also synthetic intermediates for the total synthesis of natural products and functional molecules .Molecular Structure Analysis

The structure of amino acids consists of a central carbon © atom, called the α-carbon, to which both an amino and a carboxyl group are attached. The remaining two bonds of the α-carbon atom are generally satisfied by a hydrogen (H) atom and the R group .Chemical Reactions Analysis

Amino acids can undergo various chemical reactions. For example, symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides . Additionally, amino acids can undergo reductive amination, a process that involves the enzymatic addition of hydroxyl (-OH) groups to specific amino acids within a protein .Physical And Chemical Properties Analysis

Amino acids are polar and can have charges depending on the pH of their environment. They can form peptide bonds to create proteins .Aplicaciones Científicas De Investigación

Synthesis of α-Amino Ketones

The compound “(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile” can be utilized in the synthesis of α-amino ketones, which are significant in synthetic and medicinal chemistry. The amino ketone motif is a high-value synthon, and recent methodologies have increased to develop protocols for its synthesis . These α-amino ketones are crucial for creating a variety of medicinal targets, and the compound could serve as a starting material or intermediate in these syntheses.

Peptide Linkage and Modification

Symmetric α-amino acid derivatives, which can be derived from the given compound, are used for synthesizing intermolecularly linked peptides, such as dimer-type peptides. These derivatives also play a role in modifying peptides where two amino acids are intramolecularly linked. Such applications are essential in the development of new pharmaceuticals and bioactive compounds .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to inhibit enzymes such astransaminases and kinases . Transaminases catalyze the transfer of an amino group from an amino acid to a carbonyl compound . Kinases, on the other hand, add phosphate groups to other molecules .

Biochemical Pathways

Given the potential targets, it’s plausible that this compound could affect pathways involvingamino acid metabolism and protein phosphorylation .

Action Environment

The action, efficacy, and stability of (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and the specific cellular environment. For instance, the compound’s stability could be affected by storage temperature .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLIQCDOZZZLSR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404105.png)

![4-[(4-bromo-2-methyl-phenyl)methyl]-5-isopropyl-1H-pyrazol-3-ol](/img/structure/B1404118.png)

![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)